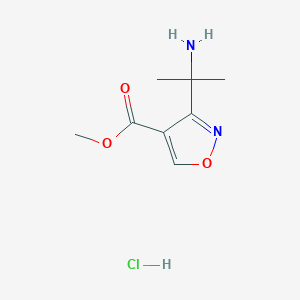
1-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. It is an inhibitor of a specific protein kinase that has been implicated in the development and progression of various types of cancer.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug used in shortening tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells. Further development of these derivatives is promising due to their molecular interactions revealed in docking studies.
Antifungal Properties
Compounds containing furan moieties have shown antifungal potential. For instance, the compound “3-(furan-2-yl)pyrazol-4-yl” derivatives were investigated for their cytotoxicity effect against the yeast-like fungus Candida albicans . These findings highlight the relevance of furan-containing compounds in antifungal research.
Cytotoxicity Studies
In vitro studies using the MTT assay have been employed to measure the cytotoxicity of various compounds, including those containing furan and pyrazine moieties . The IC50 values provide insights into their potential toxicity and can guide further investigations.
Propiedades
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-14-4-7-21-8-5-14)18-10-12-1-2-15(17-9-12)13-3-6-22-11-13/h1-3,6,9,11,14H,4-5,7-8,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUNMPWYLJXUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

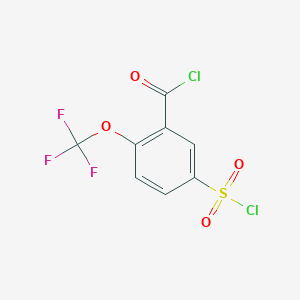
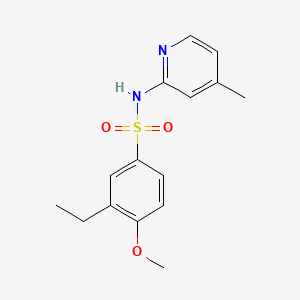
![6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B2605043.png)
![(E)-N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2605044.png)
![Ethyl 4-[[2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2605045.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2605046.png)
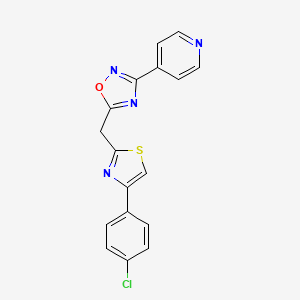

![{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B2605053.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2605054.png)
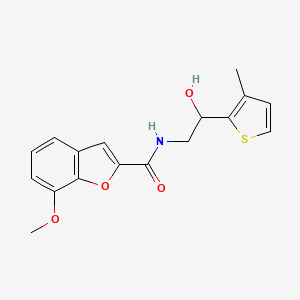
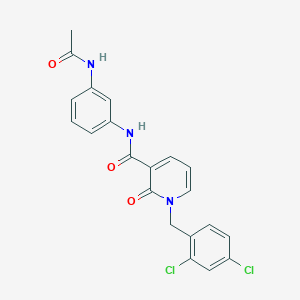
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2605059.png)
